3-{[2-(Dichloroamino)-2-methylpropoxy]carbonyl}-1-methylpyridin-1-ium methyl sulfate
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Overview
Description
[2-(dichloroamino)-2-methyl-propyl] 1-methylpyridine-5-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a dichloroamino group, a methyl group, and a pyridine carboxylate moiety. Its distinct structure makes it an interesting subject for chemical synthesis, reactions, and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(dichloroamino)-2-methyl-propyl] 1-methylpyridine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-methylpropylamine with dichloramine to form the dichloroamino intermediate. This intermediate is then reacted with 1-methylpyridine-5-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(dichloroamino)-2-methyl-propyl] 1-methylpyridine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The dichloroamino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the dichloroamino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloroamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of the dichloroamino group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted pyridine carboxylates .
Scientific Research Applications
[2-(dichloroamino)-2-methyl-propyl] 1-methylpyridine-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(dichloroamino)-2-methyl-propyl] 1-methylpyridine-5-carboxylate involves its interaction with specific molecular targets. The dichloroamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine carboxylate moiety can also interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dichloroamino derivatives and pyridine carboxylates, such as:
- [2-(dichloroamino)-2-methyl-propyl] 1-ethylpyridine-5-carboxylate
- [2-(dichloroamino)-2-methyl-propyl] 1-methylpyridine-3-carboxylate
Uniqueness
The uniqueness of [2-(dichloroamino)-2-methyl-propyl] 1-methylpyridine-5-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
61542-30-1 |
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Molecular Formula |
C12H18Cl2N2O6S |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
[2-(dichloroamino)-2-methylpropyl] 1-methylpyridin-1-ium-3-carboxylate;methyl sulfate |
InChI |
InChI=1S/C11H15Cl2N2O2.CH4O4S/c1-11(2,15(12)13)8-17-10(16)9-5-4-6-14(3)7-9;1-5-6(2,3)4/h4-7H,8H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
RAJNMTLVWOFGBI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(COC(=O)C1=C[N+](=CC=C1)C)N(Cl)Cl.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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